molecular formula C10H19NO B060745 (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL CAS No. 168286-10-0

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL

Cat. No. B060745
CAS RN: 168286-10-0
M. Wt: 169.26 g/mol
InChI Key: LGVDAZQPWJBBGX-BDNRQGISSA-N
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Description

“(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol” is a complex organic compound. It contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 four-membered ring(s), 3 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 tertiary alcohol(s) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H17NO. It has a density of 1.0±0.1 g/cm3, a boiling point of 234.6±23.0 °C at 760 mmHg, and a flash point of 95.7±22.6 °C. It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Chiral Catalysis :

    • It has been used as an effective chiral catalytic precursor in borane-mediated asymmetric reduction of prochiral ketones to produce corresponding secondary alcohols with high enantiomeric excess, suggesting its role in synthesizing optically active compounds (Wei et al., 2009).
    • Employed as a novel chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones, providing resulting secondary alcohols with up to 96% enantiomeric excess (Basavaiah et al., 2004).
  • Synthesis of Chiral Complexes and Derivatives :

    • Involved in the synthesis of chiral palladium complexes which are characterized by asymmetric donor nitrogen atom (Zalevskaya et al., 2010).
    • Utilized in creating new chiral derivatives of benzylamine and its structural analysis (Gur′eva et al., 2011).
  • Pesticidal and Herbicidal Activities :

    • Aminoesters of this compound synthesized from (+)-α-pinene have shown various biological activities, including antifidant, juvenoidal, growth-regulating, and herbicidal properties (Kalechits & Kozlov, 2008).
  • Structural Studies :

    • The compound has been part of the study for the synthesis and structural confirmation of a chiral palladium(II) complex, with its structure confirmed by NMR spectroscopy and X-ray diffraction analysis (Zalevskaya et al., 2011).
  • Incorporation into Catalytic Systems :

    • Terpene ligands based on this compound have been synthesized and used in the asymmetric oxidation of phenylphenacyl sulfide, showing promising results as part of catalytic systems (Kuchin et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not well-understood due to the lack of available research .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

(1R,2R,3S,5R)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,12H,4-5,11H2,1-3H3/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVDAZQPWJBBGX-BDNRQGISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)N)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450793
Record name (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL

CAS RN

168286-10-0
Record name (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
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(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
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Reactant of Route 6
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL

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